molecular formula C19H26N6O B12244190 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine

Cat. No.: B12244190
M. Wt: 354.4 g/mol
InChI Key: ZVQZDYXTBPERHJ-UHFFFAOYSA-N
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Description

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple heterocyclic rings, making it a subject of interest for researchers aiming to develop new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-b]pyridazine structure, followed by the introduction of the tert-butyl group and the oxazole moiety. The final step involves the coupling of the piperazine ring with the oxazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a therapeutic agent for treating diseases such as cancer, infections, and neurological disorders.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties to understand its efficacy and safety profile.

    Materials Science: Development of functional materials with unique electronic, optical, or mechanical properties.

    Biology: Study of its interactions with biological macromolecules and cellular pathways.

Mechanism of Action

The mechanism of action of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.

    Oxazole Derivatives: Compounds containing the oxazole ring with various functional groups.

    Piperazine Derivatives: Compounds featuring the piperazine ring with different substituents.

Uniqueness

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine stands out due to its unique combination of heterocyclic rings and functional groups, which may confer distinct biological and physicochemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

IUPAC Name

4-[[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]methyl]-2-methyl-1,3-oxazole

InChI

InChI=1S/C19H26N6O/c1-14-20-15(13-26-14)11-23-7-9-24(10-8-23)18-6-5-17-21-16(19(2,3)4)12-25(17)22-18/h5-6,12-13H,7-11H2,1-4H3

InChI Key

ZVQZDYXTBPERHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C3=NN4C=C(N=C4C=C3)C(C)(C)C

Origin of Product

United States

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